molecular formula C18H11Cl2N3S B2819422 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 955964-21-3

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B2819422
CAS No.: 955964-21-3
M. Wt: 372.27
InChI Key: GVKDCWCNKWUERO-UHFFFAOYSA-N
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Description

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and dichlorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazole ring.

    Final Coupling: The final step involves coupling the pyrazole-thiazole intermediate with a phenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole
  • 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-ethyl-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole exhibits unique properties due to the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3S/c19-13-6-7-14(15(20)10-13)17-8-9-21-23(17)18-22-16(11-24-18)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKDCWCNKWUERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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